molecular formula C20H20ClN3O2 B2636180 4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1323538-07-3

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No. B2636180
CAS RN: 1323538-07-3
M. Wt: 369.85
InChI Key: LQDPHIJZDFYVSF-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, also known as CEP-33779, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of quinoline derivatives and has been shown to exhibit potent biological activities.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives are commonly synthesized for their potential biological activities and chemical properties. For instance, studies on the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which involve compounds structurally similar to the query compound, showcase the interest in developing new chemical entities with potential application in drug development and materials science (Sroor, 2019). Such works often focus on novel synthetic routes, yields, and the chemical properties of the synthesized compounds.

Biological Activity and Potential Therapeutic Uses

While excluding information related to drug use, dosage, and side effects as requested, it's worth noting that the structural motifs present in quinoline derivatives are frequently explored for their biological activities. Compounds with similar backbones have been studied for their antimicrobial activities, showcasing the diverse potential uses of these molecules in scientific research (Elkholy & Morsy, 2006). These studies are crucial for identifying new therapeutic leads and understanding the molecular basis of their activities.

properties

IUPAC Name

4-(2,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-8-6-15(24-2)10-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDPHIJZDFYVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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